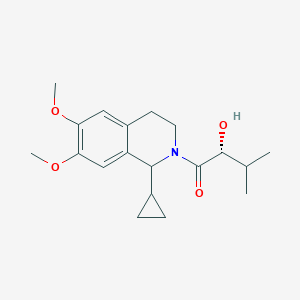![molecular formula C14H15BrN2O3 B7344920 (2S)-N-[5-bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]oxolane-2-carboxamide](/img/structure/B7344920.png)
(2S)-N-[5-bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]oxolane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-N-[5-bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]oxolane-2-carboxamide, also known as BRD0705, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in cancer treatment.
Mécanisme D'action
(2S)-N-[5-bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]oxolane-2-carboxamide binds to the bromodomain of BRD4, preventing it from interacting with acetylated lysine residues on histones. This disrupts the recruitment of transcriptional co-activators and inhibits the expression of genes that are critical for cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer activity in vitro and in vivo. In addition to its effects on BRD4, it has also been shown to inhibit the activity of other bromodomain-containing proteins, including BRD2 and BRD3. This broad-spectrum inhibition of bromodomain proteins may contribute to its efficacy in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2S)-N-[5-bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]oxolane-2-carboxamide is its specificity for bromodomain-containing proteins, which reduces the risk of off-target effects. However, its potency may also pose a challenge in determining the optimal concentration for use in experiments. Additionally, its limited solubility in water may require the use of organic solvents, which can introduce potential confounding factors.
Orientations Futures
There are several potential future directions for research on (2S)-N-[5-bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]oxolane-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of BRD4 and other bromodomain-containing proteins. Another direction is the investigation of combination therapies that incorporate this compound with other anti-cancer agents. Finally, there is a need for further studies on the pharmacokinetics and toxicity of this compound in animal models, which will be critical for its eventual translation to clinical use.
Méthodes De Synthèse
(2S)-N-[5-bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]oxolane-2-carboxamide can be synthesized through a five-step process, starting with the reaction of 2-bromo-5-nitrobenzoic acid with ethylene glycol to produce 2-bromo-5-nitrobenzyl alcohol. This intermediate is then reacted with 2-amino-4,5-dihydro-1,3-oxazole to produce 5-bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)phenol. The final product is obtained by reacting this intermediate with oxalyl chloride and (S)-(+)-2-aminobutanamide.
Applications De Recherche Scientifique
(2S)-N-[5-bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]oxolane-2-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of bromodomain-containing protein 4 (BRD4), a member of the BET family of proteins that play a key role in regulating gene expression. BRD4 has been implicated in the development and progression of several types of cancer, including leukemia, lymphoma, and solid tumors. Inhibition of BRD4 by this compound has been shown to suppress the growth and proliferation of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
(2S)-N-[5-bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3/c15-9-3-4-10(14-16-5-7-20-14)11(8-9)17-13(18)12-2-1-6-19-12/h3-4,8,12H,1-2,5-7H2,(H,17,18)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOCQNDCTQKCEY-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=C(C=CC(=C2)Br)C3=NCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)C(=O)NC2=C(C=CC(=C2)Br)C3=NCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-methoxy-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrrolidin-3-yl]-2-phenylacetamide](/img/structure/B7344845.png)
![(2R)-2-methoxy-2-phenyl-N-[[5-(trifluoromethyl)-1H-imidazol-2-yl]methyl]acetamide](/img/structure/B7344849.png)
![(2R)-N-[2-hydroxy-2-(1,3-thiazol-5-yl)ethyl]-2-methoxy-2-phenylacetamide](/img/structure/B7344869.png)
![[(2S,3R)-2,3-bis(hydroxymethyl)piperidin-1-yl]-(3-chloro-4-methylphenyl)methanone](/img/structure/B7344870.png)
![2-methyl-N-propan-2-yloxy-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanamide](/img/structure/B7344873.png)
![3-[4-(3-chlorophenyl)piperazin-1-yl]-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one](/img/structure/B7344877.png)
![(2R)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol](/img/structure/B7344880.png)
![N'-[(E)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoyl]-2-methoxybenzohydrazide](/img/structure/B7344890.png)
![2-methyl-N-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]pyrazole-3-sulfonamide](/img/structure/B7344900.png)
![(2S)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol](/img/structure/B7344914.png)
![3-(3-methylpentan-3-yl)-5-[(1R,2R)-2-(1-methylpyrazol-4-yl)cyclopropyl]-1,2,4-oxadiazole](/img/structure/B7344928.png)
![2-[(3aR,8aS)-6-acetyl-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepin-2-yl]-N-cyclohexyl-N-methylpropanamide](/img/structure/B7344932.png)
![(2S)-2-amino-3-methyl-1-spiro[4,5-dihydro-3H-1,4-benzoxazepine-2,4'-piperidine]-1'-ylbutan-1-one](/img/structure/B7344946.png)